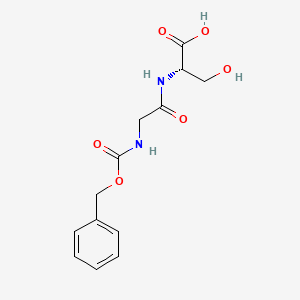

Z-Gly-Ser-OH

Description

BenchChem offers high-quality Z-Gly-Ser-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Gly-Ser-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2O6 |

|---|---|

Molecular Weight |

296.28 g/mol |

IUPAC Name |

(2S)-3-hydroxy-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid |

InChI |

InChI=1S/C13H16N2O6/c16-7-10(12(18)19)15-11(17)6-14-13(20)21-8-9-4-2-1-3-5-9/h1-5,10,16H,6-8H2,(H,14,20)(H,15,17)(H,18,19)/t10-/m0/s1 |

InChI Key |

QJBVPDSNNNZVKZ-JTQLQIEISA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CO)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CO)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Z-Gly-Ser-OH: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of N-Benzyloxycarbonyl-Glycyl-L-Serine (Z-Gly-Ser-OH), a crucial dipeptide building block in synthetic peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, molecular weight, synthesis protocols, and its strategic applications, underpinned by established scientific principles and methodologies.

Core Molecular Attributes of Z-Gly-Ser-OH

Z-Gly-Ser-OH is an N-terminally protected dipeptide composed of glycine and L-serine. The benzyloxycarbonyl (Z) group serves as a crucial urethane-type protecting group for the amino terminus of the glycine residue. This protection is fundamental in peptide synthesis to prevent undesirable side reactions and ensure controlled, sequential elongation of the peptide chain.

Chemical Structure and Properties

The structural integrity of Z-Gly-Ser-OH is paramount to its function in peptide synthesis. Its systematic IUPAC name is (2S)-2-[[2-(benzyloxycarbonylamino)acetyl]amino]-3-hydroxypropanoic acid.

Below is a table summarizing the key molecular and physical properties of Z-Gly-Ser-OH.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂O₆ | |

| Molecular Weight | 296.28 g/mol | |

| CAS Number | 4180-62-5 | |

| Appearance | White to off-white powder | General technical data |

| SMILES | C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CO)C(=O)O | |

| InChI Key | QJBVPDSNNNZVKZ-UHFFFAOYSA-N |

The presence of the glycine residue, the simplest amino acid with no side chain, provides conformational flexibility to the peptide backbone.[1] The serine residue introduces a polar hydroxyl group, which can be a site for post-translational modifications such as glycosylation or phosphorylation, making Gly-Ser motifs significant in biological signaling pathways.[2]

Strategic Importance in Peptide Synthesis

The choice of the benzyloxycarbonyl (Z) protecting group is a deliberate and strategic one in peptide chemistry. Introduced by Max Bergmann and Leonidas Zervas, the Z group is stable under a variety of conditions, yet can be readily removed by catalytic hydrogenation, a process that is orthogonal to many other protecting group strategies used for amino acid side chains. This orthogonality is a cornerstone of modern peptide synthesis, allowing for the selective deprotection and manipulation of different functional groups within a growing peptide.[3]

The Gly-Ser sequence is a common motif in many biologically active peptides and proteins. The use of the pre-formed Z-Gly-Ser-OH dipeptide unit in a synthetic strategy can offer several advantages:

-

Efficiency: It streamlines the synthesis process by adding two amino acid residues in a single coupling step.

-

Reduced Risk of Racemization: Glycine is achiral, and coupling it first to serine minimizes the risk of racemization at the serine α-carbon, which can be a concern during the activation of single amino acids.

-

Overcoming Aggregation: In solid-phase peptide synthesis (SPPS), the introduction of dipeptide units can help to disrupt the formation of secondary structures in the growing peptide chain that can lead to aggregation and incomplete reactions.[4]

Synthesis of Z-Gly-Ser-OH: A Practical Workflow

The synthesis of Z-Gly-Ser-OH is typically achieved through a solution-phase peptide coupling reaction between N-benzyloxycarbonyl-glycine (Z-Gly-OH) and L-serine. The following protocol outlines a standard and reliable method.

Rationale for Method Selection

A solution-phase approach is often preferred for the synthesis of dipeptides as it allows for straightforward purification of the product. The use of a carbodiimide coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt), is a well-established and efficient method for forming the amide bond with minimal side reactions.

Experimental Protocol: Solution-Phase Synthesis

Materials:

-

N-Benzyloxycarbonyl-glycine (Z-Gly-OH)

-

L-Serine methyl ester hydrochloride (H-Ser-OMe·HCl) or another C-terminally protected serine.

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) for saponification

-

Methanol (MeOH) or Tetrahydrofuran (THF) and water for saponification

Procedure:

-

Preparation of the Serine Component:

-

Dissolve L-serine methyl ester hydrochloride (1.0 equivalent) in DCM.

-

Add triethylamine (1.1 equivalents) dropwise at 0 °C to neutralize the hydrochloride and liberate the free amine.

-

-

Activation of Z-Gly-OH:

-

In a separate flask, dissolve Z-Gly-OH (1.0 equivalent) and HOBt (1.1 equivalents) in DCM or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC or EDC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

-

-

Coupling Reaction:

-

Add the solution of the free L-serine methyl ester to the activated Z-Gly-OH mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Work-up and Purification of Z-Gly-Ser-OMe:

-

If DCC was used, filter off the DCU precipitate and wash it with DCM.

-

Combine the filtrates and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Gly-Ser-OMe.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

-

-

Saponification to Z-Gly-Ser-OH:

-

Dissolve the purified Z-Gly-Ser-OMe in a mixture of THF/water or methanol/water.

-

Cool the solution to 0 °C and add a solution of LiOH or NaOH (1.1-1.5 equivalents) in water dropwise.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Z-Gly-Ser-OH.

-

Self-Validation: The progress of each step should be meticulously monitored by TLC. The final product's identity and purity should be confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.

Synthesis Workflow Diagram

Caption: Solution-phase synthesis of Z-Gly-Ser-OH.

Characterization of Z-Gly-Ser-OH

Accurate characterization of the synthesized Z-Gly-Ser-OH is critical to ensure its suitability for subsequent use in peptide synthesis.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons of the benzyloxycarbonyl group, the methylene protons of the glycine and benzyl groups, and the methine and methylene protons of the serine residue. The chemical shifts and coupling patterns confirm the covalent structure.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbons of the urethane, amide, and carboxylic acid groups, as well as the carbons of the aromatic ring and the aliphatic carbons of the amino acid residues.[1][5]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will display characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the urethane, amide, and carboxylic acid groups, and the aromatic C-H and C=C stretching of the benzyl group.[6][7]

Physicochemical Characterization

-

Melting Point: A sharp melting point is indicative of high purity.

-

Solubility: The solubility of Z-Gly-Ser-OH in various organic solvents and aqueous systems should be determined to inform its use in different reaction conditions. The unprotected dipeptide, Gly-Ser, exhibits excellent solubility in water.[2]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized dipeptide.

Applications in the Synthesis of Bioactive Peptides

Z-Gly-Ser-OH and similar protected dipeptides are valuable intermediates in the synthesis of a wide range of biologically active peptides. The Gly-Ser motif is found in numerous natural and synthetic peptides with diverse therapeutic applications.[2][8]

Logical Relationship in Peptide Elongation

Caption: Incorporation of Z-Gly-Ser-OH into a peptide chain.

Conclusion

Z-Gly-Ser-OH is a cornerstone building block for peptide chemists. Its well-defined structure, coupled with the strategic use of the benzyloxycarbonyl protecting group, provides a reliable and efficient means to incorporate the biologically significant Gly-Ser motif into synthetic peptides. A thorough understanding of its synthesis and characterization, as outlined in this guide, is essential for its successful application in the development of novel peptide-based therapeutics and research tools.

References

-

ResearchGate. FT-IR absorption spectra of Gly and Ser. [Link]

-

MD Anderson Cancer Center. FT-IR spectra of glycine oligomers. [Link]

-

National Center for Biotechnology Information. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. [Link]

-

National Center for Biotechnology Information. Stereoselective synthesis of Gly-Gly-type (E)-methylalkene and (Z)-chloroalkene dipeptide isosteres and their application to 14-mer RGG peptidomimetics. [Link]

-

MDPI. The Role of Bioactive Peptides in Diabetes and Obesity. [Link]

-

National Center for Biotechnology Information. Fmoc-Gly-Gly-Gly-Ser-OH | C24H26N4O8 | CID 176272803. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

MDPI. Zein Nanoparticles Containing Arginine-Based Surfactants: Physicochemical Characterization and Effect on the Biological Properties. [Link]

-

ACS Publications. Effect of Poly(l-serine) Additives with Different Primary Structures on the Mechanical Properties of Poly(vinyl alcohol) Films. [Link]

-

National Center for Biotechnology Information. Application of FTIR Spectroscopy to Detect Changes in Skeletal Muscle Composition Due to Obesity with Insulin Resistance and STZ-Induced Diabetes. [Link]

-

National Center for Biotechnology Information. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. [Link]

-

ResearchGate. Synthesis of Glucosyl Amino Acid Derivatives for Obtaining N‐Glucopeptides via SPPS: Optimization of the Synthetic Route. [Link]

-

ResearchGate. Synthesis of o-L-α-glycerylphosphoryl-L-serine. [Link]

-

ACS Publications. Production of Food-Derived Bioactive Peptides with Potential Application in the Management of Diabetes and Obesity: A Review. [Link]

-

National Center for Biotechnology Information. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. [Link]

-

MDPI. Small and Random Peptides: An Unexplored Reservoir of Potentially Functional Primitive Organocatalysts. The Case of Seryl-Histidine. [Link]

-

Wikipedia. Amino acid. [Link]

-

ISMRM. In vivo 13C NMR detection of labeled serine and glycolytic intermediates in the rat brain during 13C glucose infusion. [Link]

-

Royal Society of Chemistry. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. [Link]

-

ResearchGate. 1H NMR spectra of L-serine, Ser:CB[8] mixture in the molar ratio.... [Link]

Sources

- 1. cds.ismrm.org [cds.ismrm.org]

- 2. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fmoc-Gly-Ser(psiMe,Mepro)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]

- 5. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

Solubility & Physicochemical Profiling of Z-Gly-Ser-OH: A Technical Guide

Topic: Solubility of Z-Gly-Ser-OH in Water vs. Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Z-Gly-Ser-OH (Carbobenzoxy-glycyl-L-serine, CAS: 30735-20-7) represents a critical intermediate in solution-phase peptide synthesis. Its solubility profile is governed by a competitive internal architecture: the lipophilic benzyloxycarbonyl (Z) protecting group versus the hydrophilic serine hydroxyl and C-terminal carboxyl moieties.

This guide provides a definitive technical analysis of its solubility behavior. Unlike simple amino acids, Z-Gly-Ser-OH exhibits amphiphilic characteristics that demand precise solvent selection for synthesis, purification, and analysis. While highly soluble in polar aprotic solvents (DMSO, DMF), its behavior in water is strictly pH-dependent, and its purification relies on differential solubility in esters (Ethyl Acetate) versus non-polar alkanes.

Physicochemical Architecture

To predict and manipulate the solubility of Z-Gly-Ser-OH, one must understand the competing forces within the molecule.

| Structural Component | Chemical Nature | Solubility Impact |

| Z-Group (Cbz) | Aromatic Carbamate | Hydrophobic Driver: Drastically reduces water solubility compared to free Gly-Ser. Promotes solubility in organic solvents like DCM and Ethyl Acetate. |

| Glycine Linker | Flexible Backbone | Neutral: Provides conformational freedom but minimal impact on solvation energy. |

| Serine Side Chain | Primary Hydroxyl (-OH) | Hydrophilic Anchor: Increases solubility in alcohols (MeOH, EtOH) and water (relative to Z-Gly-Phe or Z-Gly-Leu). Potential for H-bonding induced gelation. |

| C-Terminal Carboxyl | Weak Acid (pKa ~3.6) | pH Switch: Protonated (neutral) in acidic media (insoluble in water); Deprotonated (anionic) in basic media (soluble in water). |

Solubility Landscape: Water vs. Organic Solvents[1][2][3]

The following data synthesizes empirical trends for Z-protected dipeptides with specific reference to the serine-containing subclass.

Table 1: Comparative Solubility Profile

| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |

| Aqueous (Acidic) | 0.1% TFA / 1M HCl | Low / Insoluble | The protonated carboxyl group renders the molecule hydrophobic due to the Z-group dominance. |

| Aqueous (Basic) | 1% NH₄OH / NaHCO₃ | High | Formation of the carboxylate salt ( |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Primary solvents for coupling reactions. Caution: Difficult to remove; DMSO may oxidize the peptide if not handled carefully. |

| Polar Protic | Methanol, Ethanol | High | Good solubility due to the Serine -OH group. Often used for transfer, though less ideal for recrystallization due to high solubility. |

| Esters | Ethyl Acetate (EtOAc) | Moderate (Temperature Dependent) | CRITICAL: The "Goldilocks" solvent. Soluble at high temps ( |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | Soluble, but often requires small amounts of MeOH to break H-bond aggregates if gelation occurs. |

| Non-Polar | Hexane, Diethyl Ether | Insoluble | Used as "Anti-solvents" to precipitate the peptide from EtOAc or DCM solutions. |

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this protocol to determine the exact solubility limit (

-

Preparation: Weigh 50 mg of Z-Gly-Ser-OH into a 4 mL borosilicate glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Equilibration: Vortex for 30 seconds after each addition. If undissolved solid remains, sonicate for 5 minutes (35-40 kHz) to break crystal lattice energy.

-

Visual Endpoint: Continue addition until the solution is optically clear (no Tyndall effect).

-

Calculation:

Protocol B: Purification via Recrystallization (Ethyl Acetate System)

Z-Gly-Ser-OH has a reported melting point of ~124°C when recrystallized from Ethyl Acetate.[3] This method exploits its steep solubility curve in esters.

-

Dissolution: Suspend crude Z-Gly-Ser-OH in Ethyl Acetate (approx. 10 mL per gram of peptide).

-

Heating: Heat the mixture to reflux (~77°C) using a water bath or heating block. Do not use an open flame.

-

Clarification: If the solution is not clear at reflux, add Methanol dropwise (max 5% v/v) until fully dissolved.

-

Cooling: Remove heat and allow the vessel to cool slowly to Room Temperature (RT) over 2 hours.

-

Note: Rapid cooling may trap impurities or cause "oiling out."[4]

-

-

Crystallization: If no crystals form at RT, transfer to 4°C. If oiling occurs, reheat and add a seed crystal or scratch the glass surface.

-

Harvest: Filter the white precipitate under vacuum. Wash the cake with cold (

) Hexane/Ethyl Acetate (9:1).

Visualization: Purification Logic Flow

The following diagram illustrates the decision matrix for purifying Z-Gly-Ser-OH based on its solubility properties.

Figure 1: Decision logic for the recrystallization of Z-Gly-Ser-OH, leveraging its differential solubility in Ethyl Acetate and Hexane.

Critical Troubleshooting

Issue 1: "Oiling Out"

-

Cause: The peptide separates as a liquid phase rather than a crystal, often due to residual water or cooling too quickly.

-

Solution: Re-dissolve by heating.[1][2][5] Add a trace amount of the "good" solvent (MeOH) to increase polarity, then cool very slowly. Agitation (stirring) during cooling can prevent oiling.

Issue 2: Gelation in DCM

-

Cause: The Serine hydroxyl group and the amide backbone form intermolecular Hydrogen bonds, creating a gel network in non-polar chlorinated solvents.

-

Solution: Add 1-5% DMF or MeOH to disrupt the H-bond network.

Issue 3: Insoluble in Acidic Water

-

Cause: This is expected. The Z-group is lipophilic, and at low pH, the C-terminal is protonated (

). -

Solution: To dissolve in water, adjust pH to > 7.5 using dilute

or

References

-

PubChem. (n.d.). Ethyl Acetate Solvent Properties. Retrieved February 6, 2026, from [Link]

Sources

Technical Profile: Z-Gly-Ser-OH (Carbobenzoxy-Glycyl-L-Serine)

[1]

Executive Summary

Z-Gly-Ser-OH (CAS: 4180-62-5) is a protected dipeptide widely utilized as a model substrate for proteolytic enzymes (specifically Carboxypeptidase A) and as a building block in solid-phase peptide synthesis (SPPS).[] Its N-terminal Carbobenzoxy (Cbz/Z) protection confers stability and lipophilicity, facilitating purification, while the free C-terminal carboxyl group allows for controlled enzymatic hydrolysis or further coupling.

This guide moves beyond basic datasheet parameters to explore the structural integrity, thermal behavior, and synthesis logic required for pharmaceutical-grade applications.

Physicochemical Specifications

The physical state of Z-Gly-Ser-OH is a critical quality attribute (CQA) that indicates purity and polymorphic form.

Core Data Table

| Property | Specification | Technical Note |

| Chemical Name | N-Carbobenzoxy-Glycyl-L-Serine | IUPAC: (2S)-2-[[2-(benzyloxycarbonylamino)acetyl]amino]-3-hydroxypropanoic acid |

| CAS Number | 4180-62-5 | Distinct from Z-Ser-Gly-OH (CAS 2543-40-0) |

| Molecular Weight | 296.28 g/mol | Monoisotopic Mass: 296.10 |

| Appearance | White to off-white crystalline powder | Amorphous forms indicate lyophilization; crystalline forms indicate precipitation from EtOAc/Hexane.[][2] |

| Melting Point | 170°C – 209°C (Dec) | Range dependent on solvent of crystallization. High purity samples typically exhibit sharp melting with decomposition >200°C. |

| Solubility | Soluble in DMF, DMSO, MeOH, EtOH | Sparingly soluble in water; insoluble in non-polar solvents (Hexane, Et2O). |

| Purity Standard | ≥ 98.0% (HPLC) | Impurities often include free Gly-Ser or Z-Gly-OH. |

Thermal Behavior & Melting Point Analysis

Unlike simple organic molecules, protected peptides like Z-Gly-Ser-OH often exhibit decomposition-melting , where the crystal lattice collapses simultaneously with chemical degradation (decarboxylation).

-

Observation: The compound is a solid at room temperature.[3] Upon heating, it typically undergoes a color change (browning) before liquefying.

-

Protocol: For precise determination, Differential Scanning Calorimetry (DSC) is preferred over capillary melting point apparatus to distinguish between loss of solvent (endotherm <100°C) and actual melt/degradation (exotherm/endotherm >170°C).

Synthesis & Manufacturing Logic

The synthesis of Z-Gly-Ser-OH requires strict control over regio-selectivity to prevent O-acylation of the serine hydroxyl group. The preferred route utilizes an activated ester of Z-Glycine reacting with L-Serine.

Synthesis Workflow (DOT Diagram)

Figure 1: Controlled synthesis pathway for Z-Gly-Ser-OH preventing side-chain O-acylation.

Mechanistic Insight

Direct coupling using DCC (Dicyclohexylcarbodiimide) can lead to O-acyl isourea formation on the serine side chain. To mitigate this, the N-hydroxysuccinimide (OSu) ester method is employed. The Z-Gly-OSu active ester reacts selectively with the amino group of serine in a mild basic aqueous solution (NaHCO3), leaving the hydroxyl group intact.

Analytical Characterization & Quality Control

To validate the identity and purity of Z-Gly-Ser-OH, a multi-modal approach is required. This ensures the reagent is free from the reverse sequence isomer (Z-Ser-Gly-OH), which has identical mass but distinct enzymatic properties.

Validation Protocol

-

HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Gradient of Water (0.1% TFA) vs. Acetonitrile (0.1% TFA).

-

Detection: UV at 214 nm (peptide bond) and 254 nm (benzyl ring).

-

Acceptance Criteria: Single peak >98% area.

-

-

Mass Spectrometry (ESI-MS):

-

Expected Ion: [M+H]+ = 297.1 m/z; [M+Na]+ = 319.1 m/z.

-

Differentiation: MS/MS fragmentation is required to distinguish Z-Gly-Ser from Z-Ser-Gly. Z-Gly-Ser will yield a characteristic y1 ion corresponding to Serine (106 m/z), whereas Z-Ser-Gly yields Glycine (76 m/z).

-

-

Thin Layer Chromatography (TLC):

-

System: Chloroform:Methanol:Acetic Acid (85:10:5).

-

Visualization: UV light and Ninhydrin (negative for Z-protected, positive only if N-term deprotected impurities exist).

-

Analytical Workflow (DOT Diagram)

Figure 2: Quality Control decision tree for validating peptide identity.

Applications in Drug Development[2][3][4]

Enzymatic Assays (Carboxypeptidase A)

Z-Gly-Ser-OH is a classic substrate for Carboxypeptidase A (CPA) . The enzyme cleaves the C-terminal L-Serine.

-

Kinetic Monitoring: The reaction is monitored by the decrease in absorbance at 254 nm or by colorimetric reaction of the released Serine with ninhydrin.

-

Relevance: Used to determine enzyme activity units in pancreatic extracts or recombinant formulations.

Peptide Mapping Standards

In proteomic workflows, Z-Gly-Ser-OH serves as a hydrophobicity standard for calibrating C18 columns, ensuring reproducible retention times for dipeptides with aromatic caps.

References

-

BOC Sciences. Z-GLY-SER-OH Product Specifications & CAS 4180-62-5 Verification.[] Retrieved from

-

Fruton, J. S. (1942).[4] Synthesis of Peptides of L-Serine.[4] The Journal of Biological Chemistry. (Foundational text on Z-Serine peptide synthesis).

-

Sigma-Aldrich. Z-Gly-OH and Z-Ser-OH Physical Properties. Retrieved from

-

PubChem. Compound Summary: Glycyl-L-serine (Precursor logic). Retrieved from

-

ChemSrc. Z-Gly-Ser-OH CAS and Property Database. Retrieved from

Z-Gly-Ser-OH: A Strategic Dipeptide Building Block for Advanced Peptide Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Imperative for Dipeptide Building Blocks in Peptide Synthesis

The chemical synthesis of peptides is a cornerstone of modern drug discovery and development. While the stepwise addition of single amino acids via solid-phase peptide synthesis (SPPS) has been revolutionary, researchers frequently encounter challenges with "difficult" sequences, which can lead to aggregation, incomplete reactions, and the formation of side products. To circumvent these issues, the use of pre-formed dipeptide building blocks has emerged as a critical strategy for improving purity and yield. This guide provides an in-depth technical exploration of N-benzyloxycarbonyl-glycyl-L-serine (Z-Gly-Ser-OH), a versatile dipeptide building block, with a focus on its synthesis, strategic applications, and the underlying chemical principles that make it a valuable tool for peptide chemists.

Physicochemical Properties of Z-Gly-Ser-OH

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application. Z-Gly-Ser-OH is a white to off-white crystalline powder. Key properties are summarized below:

| Property | Value | Source |

| Molecular Formula | C13H16N2O6 | [1] |

| Molecular Weight | 296.28 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Storage Conditions | 0-8 °C, desiccated | [2] |

The Strategic Significance of the Gly-Ser Motif

The Gly-Ser sequence is not merely a random combination of amino acids; it is frequently employed in protein engineering as a flexible and hydrophilic linker.[3][4] The inherent flexibility of glycine, owing to its lack of a side chain, helps to disrupt the formation of rigid secondary structures, while the hydroxyl group of serine imparts hydrophilicity.[5][6] This combination is ideal for connecting different protein domains without interfering with their independent folding and function.[7] By using Z-Gly-Ser-OH as a single building block, a researcher can introduce this valuable motif into a synthetic peptide in a single, efficient coupling step.

Synthesis of Z-Gly-Ser-OH: A Validated Solution-Phase Protocol

The synthesis of Z-Gly-Ser-OH is typically achieved through a solution-phase approach, which allows for the purification of intermediates and is well-suited for the production of this dipeptide building block. The following protocol describes the coupling of Z-Gly-OH with a protected serine derivative, followed by selective deprotection.

Experimental Protocol: Synthesis of Z-Gly-Ser-OH

Materials:

-

N-Benzyloxycarbonyl-glycine (Z-Gly-OH)

-

L-Serine methyl ester hydrochloride (H-Ser-OMe·HCl)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol (MeOH)

-

1 M Sodium hydroxide (NaOH)

-

Silica gel for column chromatography

Part 1: Coupling of Z-Gly-OH and H-Ser-OMe·HCl

-

Reaction Setup: In a round-bottom flask, dissolve Z-Gly-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Stir the solution at room temperature until all solids have dissolved.

-

Amino Acid Preparation: In a separate flask, suspend H-Ser-OMe·HCl (1.0 eq) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

-

Neutralization: Add DIPEA (2.2 eq) dropwise to the H-Ser-OMe·HCl suspension and stir for 15 minutes to generate the free amine.

-

Activation and Coupling: To the Z-Gly-OH/HOBt solution, add EDC·HCl (1.1 eq) and stir for 5 minutes at room temperature to activate the carboxylic acid. Transfer the neutralized serine methyl ester solution to the activated Z-Gly-OH solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Z-Gly-Ser-OMe.

-

-

Purification: Purify the crude product by silica gel column chromatography to obtain pure Z-Gly-Ser-OMe.

Part 2: Saponification of the Methyl Ester

-

Reaction Setup: Dissolve the purified Z-Gly-Ser-OMe (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.

-

Hydrolysis: Add a 1 M aqueous solution of NaOH (1.1 eq) dropwise while stirring.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.[2]

-

Work-up and Purification:

Causality Behind Experimental Choices:

-

EDC/HOBt Coupling: This combination is a classic and highly effective method for amide bond formation that minimizes racemization.[1] EDC is a water-soluble carbodiimide that activates the carboxylic acid, while HOBt acts as an additive to suppress side reactions and improve coupling efficiency.

-

DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of the amino ester without interfering with the coupling reaction.

-

Solution-Phase Synthesis: Chosen for its scalability and the ability to purify the intermediate (Z-Gly-Ser-OMe) before the final saponification step, ensuring a high-purity final product.

-

Saponification: A standard method for the hydrolysis of esters to carboxylic acids under basic conditions. Careful control of temperature and stoichiometry is necessary to avoid side reactions.

Caption: Workflow for the synthesis of Z-Gly-Ser-OH.

Application of Z-Gly-Ser-OH in Peptide Synthesis

Z-Gly-Ser-OH is an excellent building block for both solution-phase and solid-phase peptide synthesis. Its use is particularly advantageous in solution-phase synthesis, where the Z-group is a classic N-terminal protecting group.[5]

Experimental Protocol: Incorporation of Z-Gly-Ser-OH into a Peptide Chain (Solution-Phase)

This protocol describes the coupling of Z-Gly-Ser-OH to an amino acid ester, for example, Leucine methyl ester (H-Leu-OMe).

Materials:

-

Z-Gly-Ser-OH

-

L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)

-

EDC·HCl, HOBt, DIPEA, and solvents as described previously.

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂) or Ammonium formate

Part 1: Dipeptide Coupling to an Amino Acid Ester

-

Reaction Setup: Follow steps 1-5 as described in "Part 1: Coupling of Z-Gly-OH and H-Ser-OMe·HCl", substituting Z-Gly-OH with Z-Gly-Ser-OH and H-Ser-OMe·HCl with H-Leu-OMe·HCl.

-

Work-up and Purification: Perform work-up and purification as described previously to obtain the protected tripeptide, Z-Gly-Ser-Leu-OMe.

Part 2: N-Terminal Deprotection (Catalytic Hydrogenolysis)

-

Reaction Setup: Dissolve the Z-protected peptide (Z-Gly-Ser-Leu-OMe) in methanol (approximately 20 mL/g).[8]

-

Catalyst Addition: Add 10% Palladium on carbon (200 mg per gram of protected peptide).[8]

-

Hydrogenation: Fit the flask with a hydrogen-filled balloon and stir the suspension at room temperature.[8] Alternatively, for transfer hydrogenolysis, add 2 to 4 equivalents of ammonium formate.[9]

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up:

This deprotected tripeptide is now ready for further elongation at the N-terminus.

Causality Behind Experimental Choices:

-

Z-group as N-terminal protection: The benzyloxycarbonyl (Z or Cbz) group is stable to the basic conditions of Fmoc removal and the acidic conditions of Boc removal, making it an orthogonal protecting group.[5][10] It is classically removed by catalytic hydrogenolysis, a mild method that does not affect most other protecting groups.[8][11]

-

Side-chain protection of Serine: It is crucial to note that for incorporation into longer peptides, especially in SPPS, the side-chain hydroxyl group of serine should be protected (e.g., as a tert-butyl ether) to prevent side reactions such as O-acylation.[12][13] When using Z-Gly-Ser-OH directly, it is best suited for the N-terminal position of the final peptide or in solution-phase synthesis where careful control of coupling conditions can minimize side reactions.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Understanding and applications of Ser/Gly linkers in protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Glycine - Wikipedia [en.wikipedia.org]

- 7. Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. A flow-based transition-metal-catalysed hydrogenolysis strategy to facilitate peptide side-chain deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. luxembourg-bio.com [luxembourg-bio.com]

Technical Profile: Physicochemical Characterization of Z-Gly-Ser-OH

[1][2]

Executive Summary & Chemical Identity

Z-Gly-Ser-OH (Carbobenzoxy-glycyl-serine) is a protected dipeptide intermediate critical in the synthesis of complex bioactive peptides and protease substrates. Its physicochemical characterization is essential for process scale-up, solubility profiling, and quality control during drug development.[1]

This guide provides the available physicochemical data, distinguishing between experimentally verified values and high-confidence chemoinformatic predictions. Furthermore, it details the standard operating procedures (SOPs) required to empirically determine density and refractive index, addressing the data scarcity common with specialized peptide intermediates.

Chemical Identification

| Parameter | Detail |

| Chemical Name | N-Carbobenzoxy-glycyl-L-serine |

| Synonyms | Z-Gly-Ser-OH; Cbz-Gly-Ser-OH; N-Benzyloxycarbonyl-glycyl-serine |

| CAS Number | 4180-62-5 |

| Molecular Formula | C₁₃H₁₆N₂O₆ |

| Molecular Weight | 296.28 g/mol |

| Physical State | White to off-white crystalline solid |

Physicochemical Data Profile

The following data aggregates experimental literature values and consensus chemoinformatic predictions. Note that for solid peptides, "Refractive Index" typically refers to the molar refraction or solution properties, while "Density" refers to the crystal density.[1]

Quantitative Data Summary

| Property | Value | Confidence/Source | Context |

| Melting Point | 124 °C | Experimental [1] | Recrystallized from Ethyl Acetate |

| Density (Predicted) | 1.35 ± 0.1 g/cm³ | High Confidence (QSAR) | Solid state (Crystal density approximation) |

| Refractive Index (Predicted) | 1.57 ± 0.02 | High Confidence (QSAR) | Calculated at 589 nm (Sodium D-line) |

| Molar Refractivity | 73.5 ± 0.3 cm³/mol | Calculated | Structure-based group contribution |

| pKa (Carboxyl) | 3.41 ± 0.10 | Predicted | Acidic dissociation constant |

| Solubility | Soluble in DMSO, DMF, MeOH | Experimental Observation | Poor water solubility due to Cbz group |

Scientific Insight: The predicted density of 1.35 g/cm³ aligns with structurally homologous compounds such as N-Carbobenzoxy-D-serine (Density: 1.354 g/cm³) [2]. The refractive index of ~1.57 is characteristic of the aromatic Cbz protecting group, which significantly increases the optical density compared to unprotected peptides.[1]

Experimental Methodologies

Since specific batch-to-batch physical data can vary, the following self-validating protocols are designed for researchers to empirically determine these values.

Protocol A: Solid State Density Determination (Gas Pycnometry)

Objective: Determine the skeletal density of Z-Gly-Ser-OH powder without solvent interference. Principle: Uses Helium gas displacement to measure the true volume of the solid, penetrating pores that liquid solvents cannot.[1]

Workflow Diagram:

Figure 1: Helium Pycnometry Workflow for Skeletal Density Determination.

Critical Steps:

-

Desiccation: The sample must be dried (vacuum oven, 40°C, 4h) to remove physisorbed water, which artificially lowers density.[1]

-

Calibration: Calibrate the cell volume using a certified stainless steel sphere standard.

-

Cycling: Perform minimum 5 purge cycles to remove atmospheric air before measurement.[1]

Protocol B: Refractive Index (RI) of Peptide Solutions

Objective: Determine the specific refractive index increment (

Workflow Diagram:

Figure 2: Workflow for Determination of Specific Refractive Index Increment (

Calculation:

The Refractive Index of the solution (

Application & Context

Why this data matters:

-

Process Crystallization: The density difference between the solid peptide (1.35 g/cm³) and the mother liquor (typically organic solvents ~0.8-1.0 g/cm³) drives the sedimentation rate during filtration.[1] Accurate density data allows for the optimization of centrifugation parameters.[1]

-

Purity Analysis: A deviation in the experimental Melting Point (124°C) or Refractive Index often indicates the presence of the free benzyl alcohol or unreacted Z-Cl (Carbobenzoxy chloride) byproducts.[1]

-

Formulation: For injectable suspensions, matching the density of the dispersion medium to the peptide particle density (1.35 g/cm³) prevents caking and ensures dose uniformity.[1]

References

-

ChemicalBook. (2025).[1] Z-GLY-SER-OH Product Properties and Melting Point Data. Retrieved from [1]

-

PureSynth. (2025).[1][2] N-Carbobenzoxy-D-Serine Physical Properties (Analogous Compound Data). Retrieved from [1]

-

PubChem. (2025).[1] Compound Summary: Z-Gly-Ser-OH (CAS 4180-62-5).[3][4] National Library of Medicine.[1] Retrieved from [1][5]

-

RefractiveIndex.INFO. (2025). Refractive Index Database for Organic Compounds. Retrieved from [1]

Sources

- 1. L-Serylglycine | C5H10N2O4 | CID 7009644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pure-synth.com [pure-synth.com]

- 3. Z-Gly-Ser-Gly-OCH2Ph | CAS#:2789-29-9 | Chemsrc [chemsrc.com]

- 4. Z-GLY-SER-OH CAS#: 4180-62-5 [m.chemicalbook.com]

- 5. Glycine l-serine | C5H12N2O5 | CID 87068508 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Solvent selection for dissolving Z-Gly-Ser-OH for HPLC injection

Application Note: Strategic Solvent Selection for Z-Gly-Ser-OH HPLC Analysis

Executive Summary

The analysis of protected dipeptides like Z-Gly-Ser-OH presents a classic chromatographic paradox: the solvents required to fully dissolve the hydrophobic Z-group (e.g., DMSO, 100% Methanol) are often too "strong" for direct injection into Reverse-Phase HPLC (RP-HPLC) systems operating under aqueous conditions. Direct injection of these strong solvents leads to viscous fingering , peak broadening, and split peaks, compromising quantitation.

This guide provides a scientifically grounded protocol for solubilizing Z-Gly-Ser-OH. We utilize a "Dissolve-and-Dilute" strategy that ensures complete solubility while matching the solvent strength to the mobile phase, guaranteeing sharp, Gaussian peaks.

Chemical Context: The Amphiphilic Challenge

To select the right solvent, we must first analyze the molecule's competing physicochemical properties.

-

The Hydrophobic Cap (Z-Group): The Carbobenzyloxy (Cbz or Z) protecting group is aromatic and highly lipophilic. It drives the molecule to aggregate in pure water, requiring organic solvents for initial solvation.

-

The Hydrophilic Tail (Ser-OH): The Serine side chain (hydroxyl) and the C-terminal carboxylic acid are polar.

-

The Consequence: Z-Gly-Ser-OH is amphiphilic.[1] It is sparingly soluble in pure water (acidic pH) but highly soluble in aprotic polar solvents (DMSO, DMF) and polar protic solvents (Methanol).[1]

Table 1: Solvent Suitability for Z-Gly-Ser-OH

| Solvent | Solubility Power | HPLC Compatibility | UV Cutoff (nm) | Risk Factor |

| Water (0.1% TFA) | Poor | Excellent (Mobile Phase A) | 190 | Precipitation |

| Methanol | Good | Moderate | 205 | Peak distortion at high vol.[1] |

| Acetonitrile (ACN) | Good | Good (Mobile Phase B)[2] | 190 | Precipitation if % is too high |

| DMSO | Excellent | Poor (Viscosity/Strength) | 268 | Viscous Fingering / High UV background |

| DMF | Excellent | Poor | 268 | Similar to DMSO |

Critical Note on UV Detection: The Z-group has a strong absorption maximum at <215 nm and a weaker aromatic band at 257 nm .[1] DMSO absorbs strongly up to ~268 nm, making it unsuitable for detection at 210-220 nm unless significantly diluted [1].[1]

The "Strong Solvent Effect" Mechanism

Why can't we just inject Z-Gly-Ser-OH dissolved in 100% DMSO?

When a plug of strong solvent (DMSO) enters a stream of weak mobile phase (e.g., 95% Water), the solvent does not mix instantaneously. Instead, the mobile phase flows around the viscous DMSO plug, creating chaotic flow instabilities known as Viscous Fingering . The analyte molecules (Z-Gly-Ser-OH) travel faster in the DMSO center than at the aqueous edges, causing the peak to distort or split [2].

Diagram 1: The Viscous Fingering Phenomenon

Protocol: The "Dissolve-and-Dilute" Strategy

This protocol uses DMSO for its solvating power but dilutes it immediately to prevent peak distortion.[1]

Reagents Required

-

Stock Solvent: 100% DMSO (HPLC Grade).[1]

-

Diluent (Weak Solvent): Mobile Phase A (e.g., 95% Water / 5% ACN + 0.1% TFA).[1]

-

Z-Gly-Ser-OH Reference Standard.

Step-by-Step Methodology

Step 1: Preparation of Stock Solution (High Concentration)

-

Weigh approximately 10 mg of Z-Gly-Ser-OH into a 20 mL scintillation vial.

-

Add 1.0 mL of 100% DMSO.

-

Vortex for 30 seconds or sonicate for 1 minute until strictly clear.

-

Concentration: ~10 mg/mL.[1]

-

Why: This overcomes the hydrophobic energy barrier of the Z-group.

-

Step 2: Preparation of Working Standard (The Dilution)

-

Pipette 100 µL of the Stock Solution into a fresh HPLC vial.

-

Add 900 µL of the Diluent (Mobile Phase A).[1]

-

IMMEDIATELY Vortex for 10 seconds.

Step 3: Filtration (Crucial Validation)

-

Draw the Working Standard into a syringe.[1]

-

Pass through a 0.22 µm PTFE or PVDF filter .[1]

-

Check: If the solution becomes cloudy or back-pressure is high, the peptide has precipitated. See Troubleshooting below.

-

Success: The filtrate remains clear.[1]

-

Step 4: Injection

-

Inject 10–20 µL onto the HPLC column (C18, 150 x 4.6 mm).

-

Monitor at 214 nm (peptide bond) and 254 nm (Z-group).[1]

Diagram 2: The Dissolve-and-Dilute Workflow

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Cloudy solution upon dilution | "Crash out" effect; water content is too high for the Z-group.[1] | Increase organic ratio in diluent (e.g., use 50% ACN / 50% Water) or increase final DMSO % to 20%.[1] |

| Broad, fronting peaks | Solvent mismatch (Injection solvent > Mobile Phase).[1][3][4] | Reduce injection volume (e.g., 20 µL → 5 µL) or further dilute the sample with water. |

| High Baseline at 214 nm | DMSO UV Cutoff interference. | Switch solvent to Dimethylformamide (DMF) or Methanol (if solubility permits), or monitor at 254 nm (lower sensitivity but less noise).[1] |

| Split Peaks | Viscous fingering.[1][3] | Ensure the sample diluent matches the initial gradient composition (e.g., if starting at 5% B, diluent should be ~5-10% organic). |

References

-

Shimadzu Corporation. (n.d.).[1] Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

-

Waters Corporation. (n.d.).[1] Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. Retrieved from [Link]

-

PubChem. (2023).[1] Glycyl-L-serine Compound Summary. Retrieved from [Link]

Sources

Application Note: Mechanistic Guide to Coupling Z-Gly-Ser-OH using EDC/NHS

Introduction

Z-Gly-Ser-OH (N-Benzyloxycarbonyl-Glycyl-L-Serine) represents a specific class of peptide building blocks often utilized as model substrates for protease studies or as linkers in antibody-drug conjugates (ADCs). Its conjugation to amines (e.g., lysine residues on proteins or amine-functionalized surfaces) requires activation of the C-terminal carboxylic acid.[1]

However, this specific dipeptide presents two distinct chemical challenges that standard "kit-based" protocols often overlook:

-

C-Terminal Racemization Risk: Unlike N-urethane protected amino acids (e.g., Z-Ser-OH), Z-Gly-Ser-OH is an N-acyl peptide. Activation of the C-terminus can induce rapid racemization via the 5(4H)-oxazolone mechanism.

-

Unprotected Hydroxyl Interference: The free

-hydroxyl group on the Serine side chain acts as a competing nucleophile, posing a risk of self-esterification (polymerization) or intramolecular lactonization under forcing conditions.

This guide details the reaction mechanism, critical control parameters, and a validated protocol to couple Z-Gly-Ser-OH while preserving chiral integrity and chemical selectivity.

Mechanistic Insight

The EDC/NHS Activation Pathway

The coupling reaction proceeds through a two-step "zero-length" crosslinking mechanism.

-

Activation: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) protonates and reacts with the carboxylate of Z-Gly-Ser-OH to form the unstable O-acylisourea intermediate.

-

Stabilization: NHS (N-Hydroxysuccinimide) attacks the O-acylisourea, displacing the urea byproduct (isourea) and forming the semi-stable NHS-ester .[2]

-

Coupling: The primary amine of the target molecule attacks the carbonyl of the NHS-ester, forming a stable amide bond.

The Racemization Danger Zone

The critical nuance for Z-Gly-Ser-OH is the Oxazolone Pathway .

-

Standard Protection: In Z-Ser-OH, the nitrogen is part of a carbamate (urethane). The oxygen in the carbamate is not nucleophilic enough to attack the activated carboxyl.

-

Z-Gly-Ser-OH Reality: The Serine nitrogen is part of an amide bond (Gly-Ser linkage). The carbonyl oxygen of the Glycine residue is nucleophilic. It can attack the activated Serine carbonyl (the O-acylisourea), cyclizing to form a 5(4H)-oxazolone .

-

Consequence: The oxazolone enolizes easily, destroying the stereocenter at the Serine alpha-carbon.

-

The Fix: NHS is essential, not just for stability, but for optical purity . NHS reacts with the O-acylisourea faster than the oxazolone can form, "trapping" the activated species in a form (NHS-ester) that is less prone to racemization.

Visualization of Signaling Pathways

The following diagram illustrates the competing pathways: the desired NHS coupling versus the undesired oxazolone racemization and hydroxyl side reactions.

Caption: Kinetic competition between stable NHS-ester formation (green path) and racemization/side-reactions (dashed red/grey paths).

Experimental Design Considerations

Solvent Selection

Z-Gly-Ser-OH has intermediate polarity.

-

Recommended: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide). These prevent precipitation of the hydrophobic "Z" group while solvating the polar Serine residue.

-

Aqueous: Can be used if pre-dissolved in organic solvent, but hydrolysis of the NHS-ester competes with coupling.

pH Control Strategy

The reaction requires a "pH Shift" strategy for optimal yield.

| Step | Optimal pH | Buffer System | Rationale |

| 1. Activation | 4.7 - 6.0 | MES (0.1 M) | Maximizes EDC activity; protonates amines to prevent premature coupling; minimizes hydrolysis of O-acylisourea. |

| 2. Coupling | 7.2 - 7.5 | PBS or HEPES | Deprotonates the target amine (making it nucleophilic) while keeping pH low enough to prevent rapid hydrolysis of the NHS ester. |

Stoichiometry

To suppress the Serine -OH side reaction, NHS must be in excess relative to EDC .

-

Ratio: 1:1.2:2.5 (Peptide : EDC : NHS).

-

Reasoning: Excess NHS ensures that any formed O-acylisourea is immediately converted to the NHS ester, leaving no "hot" electrophiles available to react with the Serine hydroxyl.

Validated Protocol

Materials

-

Peptide: Z-Gly-Ser-OH (Store at -20°C, desiccated).

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

-

Coupling Buffer: 1X PBS (Phosphate Buffered Saline), pH 7.4.

-

Reagents: EDC-HCl, NHS (or Sulfo-NHS for water solubility).

-

Solvent: Anhydrous DMF (if peptide solubility is an issue).

Step-by-Step Methodology

Phase 1: Activation (The "Trapping" Step)

-

Preparation: Dissolve Z-Gly-Ser-OH in Activation Buffer (or minimal DMF) to a final concentration of 10 mM.

-

NHS Addition: Add NHS to the peptide solution to a final concentration of 25 mM (2.5 equivalents). Dissolve NHS before EDC to ensure immediate trapping.

-

Initiation: Add EDC to a final concentration of 12 mM (1.2 equivalents).

-

Incubation: React for 15 minutes at Room Temperature .

-

Critical Control: Do not exceed 20 minutes. Extended activation increases the risk of hydrolysis and potential slow racemization.

-

-

Quenching (Optional but Recommended): If the coupling step is sensitive to excess EDC, pass the mixture through a desalting column (e.g., Zeba Spin) equilibrated with Activation Buffer to isolate the NHS-ester. Note: For most small molecule couplings, this is skipped.

Phase 2: Conjugation

-

pH Adjustment: Mix the Activated Peptide solution with the Target Amine solution dissolved in Coupling Buffer.

-

Volume Ratio: Ensure the final buffer capacity maintains pH at 7.2–7.5.

-

-

Incubation: React for 2 hours at Room Temperature or Overnight at 4°C .

-

Termination: Add Hydroxylamine (final 10 mM) or Tris buffer to quench remaining NHS esters.

Phase 3: Workflow Visualization

Caption: Optimized workflow ensuring NHS trapping occurs prior to pH shift for amine coupling.

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Low Conjugation Yield | Hydrolysis of NHS ester | Ensure pH < 6.0 during activation. Work quickly when mixing with pH 7.4 buffer. |

| Precipitation | Z-group hydrophobicity | Increase DMF/DMSO concentration (up to 30% v/v is usually tolerated by proteins). |

| Racemization (D-Ser detected) | Oxazolone formation | Strictly limit activation time to 15 mins. Ensure NHS is added before EDC. |

| Multiple Peaks (HPLC) | Serine O-acylation | Reduce EDC equivalents. Ensure high concentration of Target Amine to outcompete -OH. |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive source for EDC/NHS chemistry and zero-length crosslinking mechanisms).

-

Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Authoritative text on racemization mechanisms, specifically detailing the 5(4H)-oxazolone pathway in N-acyl peptides).

-

Thermo Fisher Scientific. (n.d.). EDC Crosslinking Reaction Scheme. (Standard industrial protocol validation).

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Review of coupling mechanisms and side reactions including racemization).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Z-Gly-Ser Coupling & Side-Chain Protection

Topic: Preventing O-acylation of the serine side chain in Z-Gly-Ser-OH coupling Audience: Researchers, Scientists, and Drug Development Professionals Content ID: TSC-PEPT-042

The Chemoselectivity Challenge: Mechanism & Diagnosis

The Core Problem

In the synthesis of Z-Gly-Ser-OH , researchers often attempt to couple Z-Gly-OH to Serine (either as the free acid H-Ser-OH or ester H-Ser-OR) without protecting the serine side-chain hydroxyl group. This "minimal protection" strategy reduces synthetic steps but introduces a chemoselectivity challenge.

The serine side chain contains a primary hydroxyl group (

Mechanistic Pathway: N- vs. O-Acylation

The following diagram illustrates the kinetic competition between the desired amide formation and the undesired ester formation.

Figure 1: Competition between N-acylation (Amide) and O-acylation (Ester) pathways. The use of additives (HOBt/Oxyma) creates a stabilized ester that discriminates against the hydroxyl nucleophile.

Troubleshooting Guide

Use this matrix to diagnose issues based on analytical data (LC-MS / HPLC).

| Symptom | Probable Cause | Corrective Action |

| Mass Spectrum shows +Z-Gly adduct (+191 Da) | O-Acylation: Double coupling occurred (one on N, one on O). | Reduce Base: High pH increases the nucleophilicity of the -OH group. Maintain pH < 8.0.Switch Reagents: Avoid DCC/DIC alone. Use active esters (OSu) or additives (Oxyma/HOBt). |

| Product mass is correct, but retention time shifts | O-Acyl Product: You formed the ester instead of the amide (rare, usually you get both). | Check pH: If pH was too low during workup, N |

| Low Yield with Free Serine (H-Ser-OH) | Solubility/Zwitterion: Free amino acids are zwitterionic and insoluble in organic solvents. | Solvent System: Use a mixed aqueous/organic system (THF/Water or Dioxane/Water) and stoichiometric base (NaHCO₃). |

| Racemization of Serine | Oxazolone Formation: Activated urethane-protected amino acids (like Z-Gly) are usually safe, but high base can racemize the Serine component. | Use Oxyma Pure: It is superior to HOBt for suppressing racemization [1].[1] |

Validated Protocols

Protocol A: The "Active Ester" Method (Recommended)

Best for: Coupling Z-Gly to H-Ser-OH (Free Acid) directly. Why: N-hydroxysuccinimide (OSu) esters are highly selective for amines over hydroxyls in aqueous environments [2].

Materials:

-

Z-Gly-OSu (Commercially available or prepared via Z-Gly-OH + HOSu + DCC)

-

H-Ser-OH (L-Serine)

-

Sodium Bicarbonate (

) -

Solvents: Water, Acetone (or THF)

Step-by-Step:

-

Preparation of Serine Solution:

-

Dissolve 1.0 eq of H-Ser-OH and 1.0 eq of

in water. -

Note: The volume should be minimized to keep concentration high (approx 0.5 M).

-

Checkpoint: Ensure the solution is clear (zwitterion converted to sodium salt).

-

-

Addition of Active Ester:

-

Dissolve 1.1 eq of Z-Gly-OSu in Acetone or THF (volume equal to the water phase).

-

Add the organic solution dropwise to the aqueous serine solution with vigorous stirring.

-

Why: This creates a suspension/emulsion where the coupling happens at the interface or in the homogenous phase if miscible.

-

-

Reaction Monitoring:

-

Stir at Room Temperature (RT) for 4–16 hours.

-

Monitor by TLC or HPLC. The pH should remain roughly 8. If it drops, add small amounts of

.

-

-

Workup (Critical for Purity):

-

Evaporate the organic solvent (Acetone/THF) under reduced pressure.

-

Acidify the remaining aqueous phase carefully with 1N HCl to pH ~2–3.

-

Caution: Do not go too acidic or heat, as this can trigger N

O acyl migration [3]. -

Extract the product (Z-Gly-Ser-OH) into Ethyl Acetate.

-

Wash with water and brine; dry over

.

-

Protocol B: The "Additive" Method

Best for: Coupling Z-Gly to H-Ser-OMe (Ester) followed by saponification. Why: If you must use standard coupling reagents (EDC/DIC), you must use an additive to suppress O-acylation.

Materials:

-

Z-Gly-OH

-

H-Ser-OMe

HCl -

Coupling Reagent: EDC

HCl (water soluble carbodiimide) -

Additive: Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) or HOBt[2]

-

Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine)

Step-by-Step:

-

Activation:

-

Dissolve Z-Gly-OH (1.0 eq) and Oxyma Pure (1.1 eq) in DMF or DCM.

-

Cool to 0°C.

-

Add EDC

HCl (1.1 eq). Stir for 5–10 mins to form the active Oxyma ester.

-

-

Coupling:

-

Add H-Ser-OMe

HCl (1.0 eq). -

Add Base (1.0 eq exactly) to neutralize the HCl salt.

-

Critical:Do not add excess base. Excess base deprotonates the Serine side-chain OH, making it a better nucleophile for O-acylation.

-

-

Reaction:

-

Stir at 0°C for 1 hour, then RT for 2–4 hours.

-

-

Saponification (To get Z-Gly-Ser-OH):

-

Treat the isolated Z-Gly-Ser-OMe with LiOH (2 eq) in THF/Water.

-

Acidify and extract.

-

FAQ: Expert Insights

Q: Can I use Z-Gly-Cl (Acid Chloride) for this coupling? A: No. Acid chlorides are extremely reactive (high electrophilicity). They will indiscriminately acylate both the amine and the hydroxyl group of the serine, leading to significant O-acylated byproducts and potential polymerization.

Q: I see a peak corresponding to the O-acyl product. Can I save the batch?

A: potentially. O-acyl esters are less stable than N-acyl amides. Treating the crude mixture with mild base (pH 9–10) in aqueous conditions can sometimes trigger an O

Q: Why is Oxyma Pure recommended over HOBt? A: Oxyma Pure is safer (non-explosive) and often shows superior suppression of racemization compared to HOBt/HOAt. It forms an active ester that is reactive enough for the amine but sluggish toward the hydroxyl group [5].

References

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt.[3] Chemistry – A European Journal, 15(37), 9394–9403. Link

-

Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (See Chapter: Active Esters). Link

-

Sakakibara, S., et al. (1962). N

O Acyl Migration in Serine and Threonine Peptides.[4] Bulletin of the Chemical Society of Japan, 35(5). Link -

Benoiton, N. L. (2006).[5] Chemistry of Peptide Synthesis. CRC Press. (Focus on Side-Reactions). Link

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

Sources

Technical Support Center: Catalytic Hydrogenation of Z-Gly-Ser-OH

Current Status: Operational Ticket ID: OPT-ZGS-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

This technical guide addresses the specific challenges in the catalytic hydrogenolysis (deprotection) of Z-Gly-Ser-OH (N-Benzyloxycarbonyl-Glycyl-Serine). While removal of the Z (Cbz) group is a standard transformation, the specific sequence Gly-Ser introduces two critical constraints:

-

Solubility Mismatch: The starting material is hydrophobic; the product is highly hydrophilic.

-

Diketopiperazine (DKP) Formation: The sterically unhindered Glycine residue significantly increases the risk of cyclization once the amine is free.

This guide provides a validated protocol, a troubleshooting logic tree, and mechanistic insights to ensure high yield and purity.

Module 1: Critical Process Parameters (CPP)

The following parameters are non-negotiable for optimizing this specific reaction.

| Parameter | Recommended Setting | Scientific Rationale (Causality) |

| Solvent System | MeOH : H₂O (4:1 v/v) | Solubility Bridge: Pure Methanol dissolves the starting material (Z-Gly-Ser-OH) but causes the product (H-Gly-Ser-OH) to precipitate on the catalyst surface, halting the reaction. Water is required to solvate the free zwitterionic dipeptide. |

| Additive | Acetic Acid (1.0 - 2.0 equiv) | DKP Suppression: The free amine ( |

| Catalyst | 10% Pd/C (5-10 wt% loading) | Surface Area: Standard loading is sufficient. Higher loadings increase the risk of reducing the aromatic rings if reaction times are prolonged, though unlikely under mild conditions. |

| Pressure | 1 atm (Balloon) to 3 bar | Mass Transfer: High pressure is rarely needed for Z-removal. 1 atm is sufficient if agitation is vigorous. |

| Temperature | Ambient (20-25°C) | Kinetic Control: Heating accelerates DKP formation significantly more than it accelerates deprotection. Do not heat. |

Module 2: Reaction Pathway & Logic

The following diagram illustrates the desired reaction pathway versus the critical failure mode (DKP formation).

Caption: Figure 1. Reaction pathway showing the competition between successful deprotection/desorption and the irreversible formation of Diketopiperazine (DKP).

Module 3: Validated Standard Operating Procedure (SOP)

Protocol ID: SOP-HYD-ZGS-05 Scale: 1.0 gram (Adjust proportionally)

Materials

-

Substrate: Z-Gly-Ser-OH (1.0 g, ~3.37 mmol)

-

Catalyst: 10% Pd/C (50% water wet, 100 mg)

-

Solvent A: Methanol (HPLC Grade)

-

Solvent B: Deionized Water

-

Additive: Glacial Acetic Acid

Step-by-Step Workflow

-

Preparation of Solvent:

-

Prepare 20 mL of a MeOH:H₂O (4:1) mixture.

-

Why: Ensures solubility of both hydrophobic reactant and hydrophilic product.

-

-

Catalyst Charging (Safety Critical):

-

Place the reaction flask under an inert atmosphere (Nitrogen or Argon).

-

Add the Pd/C catalyst (100 mg) carefully.

-

Note: Use wet catalyst to minimize ignition risk.

-

-

Substrate Addition:

-

Dissolve Z-Gly-Ser-OH (1.0 g) in the solvent mixture.

-

Add Acetic Acid (0.4 mL, ~2 eq) .

-

Transfer the solution to the reaction flask containing the catalyst.

-

-

Hydrogenation:

-

Purge the system with Nitrogen (3x), then Hydrogen (3x).

-

Stir vigorously at room temperature under a Hydrogen balloon (1 atm).

-

Time: Reaction is typically complete in 2–4 hours.

-

-

Monitoring (Self-Validation):

-

TLC: Check for disappearance of Z-Gly-Ser-OH (UV active). The product is UV inactive (ninhydrin positive).

-

HPLC: Confirm peak shift. Watch for a new peak corresponding to DKP (often elutes earlier/later depending on column, distinct from linear peptide).

-

-

Workup:

-

Filter the catalyst through a Celite pad. Wash the pad with Water (not just MeOH, or product will be lost in the filter cake).

-

Concentrate the filtrate under reduced pressure (keep bath < 35°C).

-

Lyophilize to obtain H-Gly-Ser-OH acetate salt.

-

Module 4: Troubleshooting Logic Tree

Use this flowchart to diagnose stalled reactions or impurities.

Caption: Figure 2. Diagnostic logic for common hydrogenation failures specific to Z-Gly-Ser-OH.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use Ammonium Formate (Catalytic Transfer Hydrogenation) instead of H₂ gas?

-

Technical Advisory: Proceed with caution. While Ammonium Formate is effective for Z-removal, it decomposes into

(Ammonia) and

Q2: Why did my yield drop after filtering the catalyst?

-

Diagnosis: You likely washed the filter cake with pure Methanol or Ethanol.

-

Solution: The free dipeptide H-Gly-Ser-OH is very hydrophilic. It likely precipitated inside the Celite pad when the water ratio dropped. Re-wash the filter cake with water to recover the product.

Q3: Is the hydroxyl group of Serine at risk during hydrogenation?

-

Analysis: generally, no. Benzyl ethers (O-Bzl) are cleaved, but the aliphatic hydroxyl of Serine is stable under standard hydrogenation conditions. However, under strongly acidic conditions (not recommended here), N→O acyl migration can occur [2]. The acetate salt method described above is safe.

Q4: How do I store the product?

-

Recommendation: H-Gly-Ser-OH is hygroscopic and prone to slow cyclization (DKP) if stored as a free base in humid conditions. Store as the acetate or hydrochloride salt at -20°C under desiccant.

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504.

- Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Chapter on Hydrogenolysis and Side Reactions).

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Section on Carbamates).[2]

- Golebiowski, A., et al. (2001). "Diketopiperazine formation in peptide synthesis." Current Medicinal Chemistry, 8(12).

Sources

Resolving aggregation issues with Z-Gly-Ser-OH sequences

Technical Support Center: Peptide Chemistry Division Subject: Troubleshooting Aggregation in Z-Gly-Ser-OH Sequences Ticket ID: ZGS-AGG-001 Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are likely reading this because a "simple" dipeptide sequence—Z-Gly-Ser-OH (Carbobenzoxy-Glycine-Serine)—is behaving unexpectedly. Despite its short length, this specific motif acts as a potent hydrogelator. The combination of the aromatic Z-group (

This guide moves beyond standard protocols to address the physics of this aggregation and provides chemically validated solutions for solubilization, synthesis, and purification.

The Mechanism: Why Z-Gly-Ser-OH Aggregates

To solve the problem, we must first visualize the trap. This is not random precipitation; it is an ordered assembly into

Figure 1: The mechanistic pathway of Z-Gly-Ser-OH self-assembly. The aromatic cap and polar side chain synergize to form stable, insoluble structures.

Module 1: Solubility & Handling

Issue: The peptide forms a gel in DCM or precipitates in standard buffers.

The Z-group makes the molecule hydrophobic, while the Serine makes it polar. This amphiphilicity drives it to hide hydrophobic surfaces from water while maximizing H-bonds, leading to gelation.

Troubleshooting Protocol: The "Chaos" Strategy

Standard solvents (DCM, MeOH) often fail. You must introduce "chaotropic" agents to disrupt the ordered structure.

| Solvent System | Application | Mechanism | Protocol Note |

| HFIP (Hexafluoroisopropanol) | The "Nuclear Option" | Strong H-bond donor; breaks | Dissolve peptide in neat HFIP first. Dilute with DCM/Water as needed. Warning: HFIP is volatile and expensive. |

| LiCl in DMF (5% w/v) | Synthesis / Coupling | Lithium ions disrupt intermolecular H-bonds. | Dissolve anhydrous LiCl in DMF before adding the peptide. Heat to 40°C if necessary. |

| DMSO (Dimethyl Sulfoxide) | Analysis / Assays | Polar aprotic disruption.[1] | Effective, but difficult to remove. Avoid if downstream reaction is sensitive to oxidation. |

Q: Can I use sonication to dissolve the gel? A: Only temporarily. Sonication breaks the macroscopic gel structure, but the fibrils often reform rapidly (thixotropic behavior). You must alter the chemical environment (e.g., add LiCl or HFIP) to maintain solubility.[1]

Module 2: Synthesis & Coupling

Issue: Low coupling efficiency or "stalled" reactions when adding Z-Gly-Ser-OH or elongating from it.

When this sequence is on a resin (SPPS), it aggregates, causing the resin beads to shrink and blocking access to the N-terminus.

Workflow: Preventing On-Resin Aggregation

Figure 2: Decision matrix for synthetic strategies based on aggregation severity.

Critical Protocols

1. The Chaotropic Wash (For stalled SPPS): If the Kaiser test is negative (or ambiguous) after coupling to a Gly-Ser sequence:

-

Wash resin with 0.4M LiCl in DMF (3x 2 min).

-

Perform the deprotection step in the presence of 0.1M LiCl.

-

Perform the next coupling at 50°C (if Cys/His are absent to avoid racemization).

2. The Pseudoproline Substitution (Prevention): If you are synthesizing the sequence residue-by-residue (not coupling the block), do not use Fmoc-Ser(tBu)-OH.

-

Use: Fmoc-Ser(tBu)-OH

Fmoc-Ser(ψMe,MePro)-OH -

Why: The "pseudoproline" locks the Serine into a kinked structure (oxazolidine ring), physically preventing the formation of

-sheets.[2] This is the gold standard for Gly-Ser motifs [1].

Module 3: Purification & Analysis (HPLC)

Issue: Broad peaks, ghost peaks, or high back-pressure during HPLC.

Aggregates often elute as broad "humps" or stick to the C18 column, eluting in subsequent runs (ghost peaks).

Troubleshooting Guide:

| Symptom | Cause | Solution |

| Broad / Tailing Peak | Slow equilibrium between monomer and aggregate on-column. | Heat the Column: Run HPLC at 60°C . This creates a sharp monomeric peak. |

| Ghost Peaks | Aggregates precipitating at the head of the column. | Injection Solvent: Inject the sample dissolved in 50% Acetic Acid or HFIP . Do not inject in pure DMSO (viscosity issues). |

| Retention Shift | Conformational change (cis/trans isomerism or folding). | Gradient Change: Use a shallower gradient (e.g., 0.5% B/min) to separate conformers, or switch to a C4 column (less hydrophobic interaction). |

References

-

Mutter, M., et al. (1995). "Pseudoproline dipeptides for peptide synthesis: Preventing aggregation & improving yield." ChemPep Technical Notes. 2[1][3][4][5]

-

Sigma-Aldrich. "Overcoming Aggregation in Solid-phase Peptide Synthesis." Technical Guide. 6

-

AAPPTEC. "Aggregation, Racemization and Side Reactions in Peptide Synthesis." Technical Support. 5

-

ResearchGate. "Solubility of glycine in binary system of ethanol+water solvent mixtures." Experimental Data. 7

Sources

- 1. researchgate.net [researchgate.net]

- 2. chempep.com [chempep.com]

- 3. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Selected Organic Solvents on Hydroxyl Radical-Dependent Light Emission in the Fe2+-EGTA-H2O2 System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

Strategies for coupling sterically hindered Z-Gly-Ser-OH analogs

Technical Support Center: Advanced Peptide Coupling Strategies Ticket ID: ZGS-HIND-001 Subject: Optimization of Sterically Hindered Z-Gly-Ser-OH Analog Couplings

Introduction: The Engineering Challenge

Welcome to the Advanced Application Support Center. You are likely here because standard protocols (e.g., HBTU/DIEA) have failed to couple your Z-Gly-Ser-OH analogs efficiently, resulting in low yields, epimerization, or complex side-products.

The Core Problem: Coupling a dipeptide acid like Z-Gly-Ser-OH presents a "perfect storm" of synthetic challenges:

-

C-Terminal Activation Risk: Unlike single amino acid coupling (urethane-protected), activating a peptide fragment (Z-Gly-Ser -OH) exposes the C-terminal residue (Serine) to oxazolone-mediated racemization . The Z-group on Glycine is too distant to prevent this.

-

Steric Hindrance: If your analog contains bulky side chains (e.g.,

-methyl serine) or the incoming amine is hindered, the reaction rate slows, granting the activated intermediate more time to racemize or undergo side reactions. -

Serine Sensitivity: The

-hydroxyl group, if not properly protected, risks

This guide provides a self-validating, mechanistic approach to solving these issues.

Module 1: Mechanistic Failure Analysis

To fix the problem, we must visualize the failure mode. The diagram below illustrates why standard activation leads to racemization in this specific molecule.

Figure 1: The "Race Against Time." Steric hindrance slows the path to the Product (Green), allowing the Active Ester to cyclize into the Oxazolone (Red), destroying chirality.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose your specific failure.

Scenario A: High Yield, but Significant Racemization (DL-isomer detected)

-

Cause: The activation was too strong, or the base was too strong (

too high), facilitating proton abstraction from the Serine -

The Fix:

-

Switch Base: Replace DIEA (Diisopropylethylamine) with 2,4,6-Collidine (TMP) . Collidine is a weaker base (

vs 10.5 for DIEA) and is sterically hindered, making it poor at abstracting protons but sufficient to neutralize the acid. -

Switch Additive: Use Oxyma Pure instead of HOBt/HOAt. Oxyma shows superior racemization suppression in fragment couplings [1].[1]

-

Temperature Control: Perform the activation and first hour of coupling at 0°C .

-

Scenario B: Low Yield / Incomplete Coupling

-

Cause: Steric bulk is preventing the amine from attacking the active ester.

-

The Fix:

-

Upgrade Reagent: Switch to COMU or HATU .

-

Why: These generate highly reactive active esters. COMU is often preferred as it is safer (non-explosive) and more soluble than HATU, while offering comparable or superior reactivity [2].

-

-

Solvent Engineering: If the peptide aggregates, standard DMF is insufficient. Use NMP (N-methylpyrrolidone) or a binary mixture of DMF/DMSO (9:1) .

-

Microwave Assistance: Caution advised. Use low power (25W) and max temperature 50°C to avoid Serine

-elimination.

-

Scenario C: Mass Spec shows +Mass (Ester formation)

-

Cause:

-acylation. The active ester attacked the Serine hydroxyl group (inter- or intramolecularly). -

The Fix:

-

Mandatory Protection: Ensure Serine side chain is protected (e.g., Ser(tBu) or Ser(Trt) ).

-

If free OH is strictly required: You must use carbodiimide chemistry (DIC/Oxyma) without any tertiary amine base. Bases catalyze the

-acylation.

-

Module 3: The Optimized Protocol (The "Gold Standard")

This protocol balances high reactivity (for hindrance) with maximum epimerization suppression.

Reagents:

-

Carboxylic Acid: Z-Gly-Ser(tBu)-OH (1.0 equiv)

-

Amine: Hindered Amine Partner (1.0 - 1.2 equiv)

-